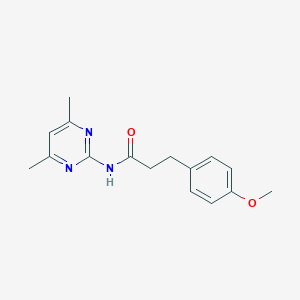
2-(4-acetylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a chemical compound that has been studied for its potential use in various scientific research applications.
作用機序
The mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide as a PKC inhibitor involves the binding of the compound to the active site of the enzyme, preventing its activation and subsequent downstream signaling. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-acetylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide has a number of biochemical and physiological effects, including the inhibition of PKC activity, the suppression of cancer cell growth and proliferation, and the induction of apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One advantage of using 2-(4-acetylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide in lab experiments is its potential as a PKC inhibitor for cancer treatment. However, limitations include the need for further studies to determine its efficacy and potential side effects, as well as the need for careful handling due to its potential toxicity.
将来の方向性
For 2-(4-acetylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide include further studies to determine its efficacy and potential side effects in cancer treatment, as well as its potential use in other scientific research applications. Additionally, research may focus on the development of new compounds based on the structure of 2-(4-acetylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide for use as PKC inhibitors or in other scientific research applications.
合成法
The synthesis method for 2-(4-acetylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide involves the reaction of 5-chloro-2-methoxyaniline with acetic anhydride to form 5-acetylamino-2-chloro-4-methoxybenzene. This intermediate is then reacted with piperazine and acetic acid to form 2-(4-acetylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide.
科学的研究の応用
2-(4-acetylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide has been studied for its potential use in various scientific research applications, including as an inhibitor of protein kinase C (PKC) and as a potential treatment for cancer. PKC is an enzyme that plays a key role in cell signaling, and inhibitors of PKC have been studied for their potential use in cancer treatment.
特性
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c1-11(20)19-7-5-18(6-8-19)10-15(21)17-13-9-12(16)3-4-14(13)22-2/h3-4,9H,5-8,10H2,1-2H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYQTQZNCHNZQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-ethylbenzamide](/img/structure/B501511.png)


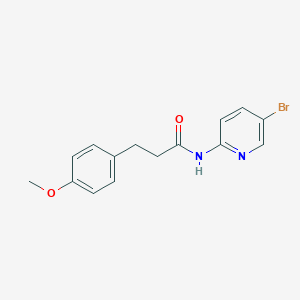
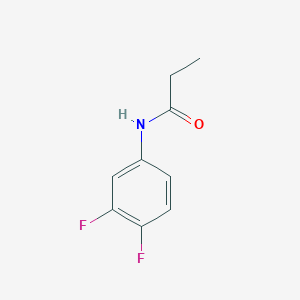

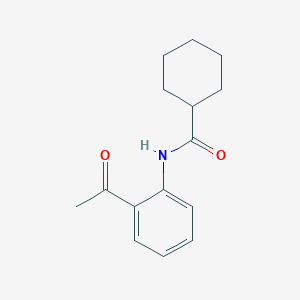
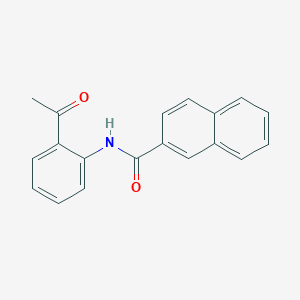
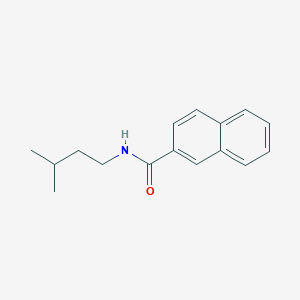
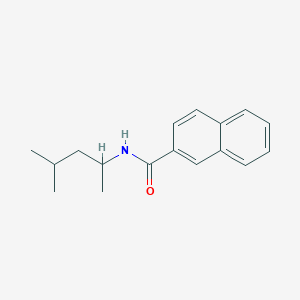
![N-[3-(1-hydroxyethyl)phenyl]-2-naphthamide](/img/structure/B501528.png)

